molecular formula C17H24F3N3O3S B1683484 维尔内佩利特 CAS No. 342577-38-2

维尔内佩利特

货号 B1683484
CAS 编号: 342577-38-2
分子量: 407.5 g/mol
InChI 键: WGEWUYACXPEFPO-AULYBMBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The development of an optimized synthetic and purification process of Velneperit (S-2367), a novel Neuropeptide Y (NPY) Y5 receptor antagonist, was carried out by a team of researchers .


Molecular Structure Analysis

Velneperit has a molecular formula of C17H24F3N3O3S . Its average mass is 407.451 Da and its monoisotopic mass is 407.149048 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Velneperit are not detailed in the search results, it’s known that Velneperit belongs to the class of organic compounds known as delta amino acids and derivatives . These are compounds containing a carboxylic acid group and an amino group at the C5 carbon atom .


Physical And Chemical Properties Analysis

Velneperit has a molecular formula of C17H24F3N3O3S . Its average mass is 407.451 Da and its monoisotopic mass is 407.149048 Da .

科学研究应用

肥胖治疗

维尔内佩利特,也称为 S-2367,是一种新型神经肽 Y (NPY) Y5 受体拮抗剂 . 它在治疗肥胖方面的潜力已得到广泛研究 . 在由先灵葆雅公司进行的一项为期一年的研究中,该药物显示出统计学意义上的体重减轻 .

长期疗效和安全性

维尔内佩利特的长期疗效和安全性已在两项不同的研究中评估了一年 . 这些研究共包括 1,566 名肥胖受试者,随机分配到美国 80 个中心的受试者中 .

饮食条件

这些研究评估了维尔内佩利特在不同低热量饮食和低热量饮食条件下的疗效和安全性 . 在两项研究中相对于安慰剂表现最好的组别中,接受维尔内佩利特 800 毫克每日一次治疗并结合低热量饮食的受试者体重减轻 5% 或更多 .

次要参数

维尔内佩利特治疗在腰围减小和血脂谱改善等次要参数方面产生了统计学意义上的差异 .

安全性概况

在安全性方面,维尔内佩利特在所有组别中在一年的治疗过程中耐受性良好 . 这一发现与之前临床研究中的受试者经验一致 .

肥胖治疗的潜在靶点

这些临床研究进一步证明了 NPY Y5 受体作为肥胖治疗靶点的潜力 .

开放标签延长研究

进行了一项开放标签延长 (OLE) 研究,以评估维尔内佩利特在肥胖受试者中的安全性和有效性 . 该研究发现,研究的 54 周活性治疗阶段的体重变化是主要的有效性变量 .

药代动力学评估

根据血浆浓度计算药代动力学谷浓度 . 对数据进行逐个时间段和跨时间段的分析。 谷浓度与剂量相关联(如果适用) .

作用机制

Target of Action

Velneperit, also known as S-2367, is a novel neuropeptide Y (NPY) Y5 receptor antagonist . The primary target of Velneperit is the Neuropeptide Y receptor Y5 . This receptor plays a key role in the effects of NPY, an important neurotransmitter in the control of energy homeostasis .

Mode of Action

Velneperit acts as a potent and selective antagonist for the Neuropeptide Y receptor Y5 . As an antagonist, it prevents the binding of NPY to the receptors, thereby inhibiting the actions of NPY . This results in decreased stimulation of food intake and inhibition of energy expenditure .

Biochemical Pathways

The unique mechanism of action of Velneperit involves blocking the Y5 binding receptor for neuropeptide Y (NPY), a centrally acting signaling molecule thought to be involved in regulation of energy balance and food consumption . NPY levels are particularly elevated in reduced weight or food deprived subjects, resulting in stimulation of food intake . Velneperit was designed to counteract elevated NPY levels, thereby promoting weight loss and continued weight loss maintenance .

Result of Action

Velneperit has anorectic effects and was developed as a possible treatment for obesity . It was discontinued from further development after disappointing results in phase ii clinical trials . In the strongest performing group relative to placebo across two studies, subjects undergoing Velneperit treatment of 800mg once-daily in combination with a reduced calorie diet responded with 5% or greater weight loss at a percentage nearly three times higher than those on placebo .

Action Environment

The effectiveness of Velneperit can be influenced by various environmental factors. For instance, factors such as food seeking necessity, acute stress response or other general stressors associated with survival cannot be mimicked in the laboratory environment . Therefore, these factors may play a role in the actions of NPY in metabolic diseases .

安全和危害

Velneperit is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

未来方向

Despite being discontinued from further development after disappointing results in Phase II clinical trials , Velneperit is still considered a successful proof of concept of the potential of Y5 receptor antagonists as possible anti-obesity agents in the future . It is also mentioned as one of the anti-obesity drugs in the pipeline in a review focusing on future pharmacotherapy for obesity .

生化分析

Biochemical Properties

Velneperit plays a crucial role in biochemical reactions by interacting with the neuropeptide Y receptor Y5. This receptor is involved in regulating energy balance and food intake. Velneperit binds to the Y5 receptor, inhibiting its activity and thereby reducing the signaling that promotes food intake. This interaction is highly selective, making Velneperit a valuable tool for studying the biochemical pathways associated with appetite regulation .

Cellular Effects

Velneperit influences various cellular processes, particularly those related to energy balance and metabolism. By blocking the neuropeptide Y receptor Y5, Velneperit reduces the signaling that stimulates food intake, leading to decreased appetite and potential weight loss. This effect is observed in different cell types, including neurons in the hypothalamus, which play a critical role in regulating hunger and energy expenditure .

Molecular Mechanism

The molecular mechanism of Velneperit involves its binding to the neuropeptide Y receptor Y5. This binding inhibits the receptor’s activity, preventing the neuropeptide Y from exerting its effects on appetite regulation. The inhibition of the Y5 receptor leads to a decrease in the signaling pathways that promote food intake, thereby reducing hunger and aiding in weight management .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Velneperit have been studied over extended periods. Long-term studies have shown that Velneperit can maintain its efficacy in reducing body weight over a year. The stability and degradation of Velneperit have been monitored, revealing that it remains effective and well-tolerated over time. These studies highlight the potential of Velneperit for long-term obesity treatment .

Dosage Effects in Animal Models

The effects of Velneperit vary with different dosages in animal models. Studies have shown that higher doses of Velneperit result in more significant reductions in body weight. There is a threshold beyond which no additional benefits are observed, and higher doses may lead to adverse effects. These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

Velneperit is involved in metabolic pathways related to energy balance and appetite regulation. By inhibiting the neuropeptide Y receptor Y5, Velneperit affects the signaling pathways that control food intake and energy expenditure. This inhibition can lead to changes in metabolic flux and metabolite levels, contributing to its anorectic effects .

Transport and Distribution

Within cells and tissues, Velneperit is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that Velneperit reaches its target sites, such as the hypothalamus, where it can exert its effects on appetite regulation .

Subcellular Localization

The subcellular localization of Velneperit is primarily within the hypothalamic neurons, where it interacts with the neuropeptide Y receptor Y5. This localization is crucial for its activity, as it allows Velneperit to effectively inhibit the receptor and reduce food intake. The targeting signals and post-translational modifications that direct Velneperit to these specific compartments are essential for its function .

属性

IUPAC Name

4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O3S/c1-16(2,3)27(25,26)23-13-7-4-11(5-8-13)15(24)22-14-9-6-12(10-21-14)17(18,19)20/h6,9-11,13,23H,4-5,7-8H2,1-3H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEWUYACXPEFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)NC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955806
Record name Velneperit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342577-38-2
Record name Velneperit [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342577382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velneperit
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Velneperit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELNEPERIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09BQ2KJ22J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Velneperit
Reactant of Route 2
Reactant of Route 2
Velneperit
Reactant of Route 3
Reactant of Route 3
Velneperit
Reactant of Route 4
Reactant of Route 4
Velneperit
Reactant of Route 5
Reactant of Route 5
Velneperit
Reactant of Route 6
Velneperit

Q & A

Q1: What is the primary mechanism of action of Velneperit?

A1: Velneperit acts as a selective antagonist of the neuropeptide Y (NPY) Y5 receptor. [, , ] NPY is a neurotransmitter known to stimulate appetite and regulate energy expenditure. By blocking the Y5 receptor, Velneperit aims to suppress appetite and potentially increase energy expenditure, leading to weight loss. [, ]

Q2: What were the key findings from the year-long clinical trials on Velneperit?

A2: Two year-long studies involving 1,566 obese subjects evaluated the efficacy and safety of Velneperit. [, ] The results showed statistically significant weight loss in individuals treated with Velneperit compared to those receiving a placebo. [, ] In the group demonstrating the most significant response, participants taking 800mg of Velneperit daily, alongside a reduced-calorie diet, achieved a 5% or greater weight loss at a rate almost three times higher than the placebo group (35% vs. 12%). [] Additionally, Velneperit treatment led to statistically significant improvements in secondary endpoints, including reduced waist circumference and an enhanced serum lipid profile. []

Q3: How well-tolerated was Velneperit in these clinical trials?

A3: Throughout the year-long treatment period, Velneperit demonstrated good tolerability across all study groups. [] This finding aligned with observations from previous clinical studies, indicating a consistent safety profile for the drug. []

Q4: Beyond weight loss, are there other potential applications being explored for Velneperit?

A4: While weight management is the primary focus of Velneperit research, its mechanism of action involving the NPY system suggests potential applications in other areas. For instance, NPY receptors play a role in various physiological processes like anxiety, stress responses, and cardiovascular regulation. Further research is necessary to explore these potential applications and determine the therapeutic benefits of targeting NPY receptors with Velneperit in other disease models.

Q5: What challenges were encountered during the development of Velneperit's synthetic process, and how were they addressed?

A5: The development of an optimized synthetic process for Velneperit (S-2367) presented several challenges. Initially, the synthesis involved multiple steps and faced issues with a critical impurity (compound 14) during the Na2WO4/H2O2 oxidation step. [] Researchers found that conducting the oxidation under weakly basic conditions significantly reduced the formation of this impurity. [] Further optimization involved simplifying the synthetic route, improving yield, and enhancing environmental, health, and safety (EHS) aspects. [] Additionally, challenges arose regarding the quality of Velneperit during pilot manufacturing, specifically concerning the content of compound 10. [] This issue was addressed by developing two effective purification processes: a slurry washing technique with precise polymorphic control using only acetone and water, and a salt formation method for compound 10 coupled with a refined recrystallization process to enhance impurity removal. []

Q6: What is the current status of Velneperit in terms of drug development and availability?

A6: While Velneperit has shown promising results in clinical trials for obesity treatment, it is crucial to note that it is not currently commercially available. [, ] Further research and development are underway to fully evaluate its long-term efficacy, safety profile, and potential for regulatory approval. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。